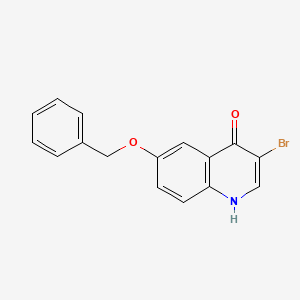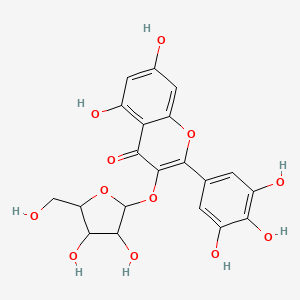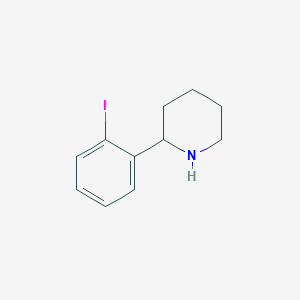![molecular formula C10H14FNO2 B12101863 2-{[(3-Fluoro-4-methoxyphenyl)methyl]amino}ethan-1-ol](/img/structure/B12101863.png)
2-{[(3-Fluoro-4-methoxyphenyl)methyl]amino}ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(3-Fluoro-4-methoxyphenyl)methyl]amino}ethan-1-ol is an organic compound with the molecular formula C10H14FNO It is a derivative of ethanol, where the hydroxyl group is attached to an ethyl chain that is substituted with a 3-fluoro-4-methoxyphenylmethylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-Fluoro-4-methoxyphenyl)methyl]amino}ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 3-fluoro-4-methoxybenzaldehyde and ethanolamine.
Reaction: The benzaldehyde undergoes a reductive amination with ethanolamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is typically carried out in a solvent like methanol or ethanol under mild conditions.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-{[(3-Fluoro-4-methoxyphenyl)methyl]amino}ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The fluoro and methoxy groups on the aromatic ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Formation of 2-{[(3-Fluoro-4-methoxyphenyl)methyl]amino}acetaldehyde or 2-{[(3-Fluoro-4-methoxyphenyl)methyl]amino}acetic acid.
Reduction: Formation of 2-{[(3-Fluoro-4-methoxyphenyl)methyl]amino}ethane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-{[(3-Fluoro-4-methoxyphenyl)methyl]amino}ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-{[(3-Fluoro-4-methoxyphenyl)methyl]amino}ethan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-{[(4-Methoxyphenyl)methyl]amino}ethan-1-ol: Similar structure but lacks the fluoro substituent.
2-{[(3-Fluoro-4-methylphenyl)methyl]amino}ethan-1-ol: Similar structure but has a methyl group instead of a methoxy group.
Uniqueness
The presence of both fluoro and methoxy groups in 2-{[(3-Fluoro-4-methoxyphenyl)methyl]amino}ethan-1-ol makes it unique, as these substituents can significantly influence the compound’s reactivity, biological activity, and physical properties. The fluoro group can enhance the compound’s stability and binding affinity, while the methoxy group can affect its solubility and electronic properties.
Propiedades
Fórmula molecular |
C10H14FNO2 |
|---|---|
Peso molecular |
199.22 g/mol |
Nombre IUPAC |
2-[(3-fluoro-4-methoxyphenyl)methylamino]ethanol |
InChI |
InChI=1S/C10H14FNO2/c1-14-10-3-2-8(6-9(10)11)7-12-4-5-13/h2-3,6,12-13H,4-5,7H2,1H3 |
Clave InChI |
VVDJSGIPMHMQIS-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)CNCCO)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 10-[(3E,5E,7Z)-7-hydroxy-4-methyl-7-(1-methyl-2,4-dioxopyrrolidin-3-ylidene)hepta-3,5-dien-2-yl]-3,5,9-trimethyl-7-oxo-4,11,12-trioxatricyclo[6.3.1.01,5]dodecane-2-carboxylate](/img/structure/B12101809.png)


![(17Z)-13-hydroxy-11-[hydroxy-(4-hydroxy-3-methoxyphenyl)methyl]-14-methoxy-2-oxa-9,20-diazatetracyclo[21.2.2.23,6.112,16]triaconta-1(25),3(30),4,6(29),12,14,16(28),17,23,26-decaene-10,19-dione](/img/structure/B12101824.png)
![tert-butyl N-imidazo[1,5-a]pyridin-8-ylcarbamate](/img/structure/B12101830.png)








![5-(hydroxymethyl)-4-methyl-2-[1-(4,5,6-trihydroxy-10,13-dimethyl-1-oxo-3,4,6,7,8,9,11,12,14,15,16,17-dodecahydro-2H-cyclopenta[a]phenanthren-17-yl)ethyl]-2,3-dihydropyran-6-one](/img/structure/B12101898.png)
